tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate

Physicochemical profiling Positional isomer comparison Drug design basicity

tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate (1-Boc-2-(trifluoromethyl)piperazine) is an N-Boc-protected piperazine derivative bearing a trifluoromethyl substituent at the 2-position of the heterocyclic ring. With a molecular formula of C₁₀H₁₇F₃N₂O₂ and a molecular weight of 254.25 g/mol, it exists as a racemic mixture at the C2 stereocenter.

Molecular Formula C10H17F3N2O2
Molecular Weight 254.25 g/mol
CAS No. 886779-77-7
Cat. No. B1377872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate
CAS886779-77-7
Molecular FormulaC10H17F3N2O2
Molecular Weight254.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C(F)(F)F
InChIInChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3
InChIKeyODGMABGNQLJFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate (CAS 886779-77-7): Physicochemical Identity and Comparator Landscape for Informed Procurement


tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate (1-Boc-2-(trifluoromethyl)piperazine) is an N-Boc-protected piperazine derivative bearing a trifluoromethyl substituent at the 2-position of the heterocyclic ring. With a molecular formula of C₁₀H₁₇F₃N₂O₂ and a molecular weight of 254.25 g/mol, it exists as a racemic mixture at the C2 stereocenter . The compound is classified as a pharmaceutical intermediate and heterocyclic building block, commonly employed in the synthesis of CNS-targeted and GPCR-modulating drug candidates [1]. Its key physicochemical descriptors include a predicted pKa of 6.95 ± 0.40, a LogP of 2.02, a boiling point of 263.4 ± 35.0 °C, and a density of 1.189 ± 0.06 g/cm³ . The closest structural comparators encompass the 3-(trifluoromethyl) positional isomer (CAS 886779-69-7), the non-fluorinated 1-Boc-piperazine (CAS 57260-71-6), the unprotected 2-(trifluoromethyl)piperazine (CAS 131922-05-9), the 2-methyl analog (CAS 120737-68-4), and the enantiopure (S)- and (R)-2-(trifluoromethyl)piperazine-1-carboxylic acid tert-butyl esters (CAS 1240588-06-0 and 1240588-01-5).

Why tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate Cannot Be Exchanged for In-Class Analogs Without Consequence


Substituting tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate with the 3-(trifluoromethyl) positional isomer, the non-fluorinated 1-Boc-piperazine, or the unprotected 2-(trifluoromethyl)piperazine introduces quantifiable differences in basicity, lipophilicity, conformational behavior, and synthetic accessibility that propagate directly into downstream biological and chemical outcomes. The 2-CF₃ isomer exhibits a pKa approximately 1.0 log unit higher than the 3-CF₃ isomer (6.95 vs. 5.95), translating to a ~10-fold difference in protonation equilibrium at physiological pH . 2-Substituted 1-acyl piperazines display a well-documented axial conformational preference that is absent in 3-substituted analogs, impacting pharmacophoric geometry in receptor-binding contexts [1]. The Boc protecting group enables orthogonal N-functionalization strategies that the unprotected free amine cannot support, while simultaneously mitigating the corrosive hazard (H314) associated with the free base [2]. These cumulative differences mean that generic interchange without experimental re-validation risks misleading SAR interpretation, failed reactions, or compromised biological activity.

Quantitative Differentiation Evidence for tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate Versus Closest Analogs


pKa Shift of +1.0 Log Unit Relative to the 3-(Trifluoromethyl) Positional Isomer Alters Protonation State at Physiological pH

The target compound (2-CF₃ isomer) exhibits a predicted pKa of 6.95 ± 0.40 for the free secondary amine, compared to 5.95 ± 0.40 for the 3-(trifluoromethyl) positional isomer (CAS 886779-69-7) [1]. This ΔpKa of 1.0 unit means the 2-CF₃ isomer is approximately 10-fold more basic. At pH 7.4, the Henderson-Hasselbalch equation yields a protonated-to-neutral ratio of approximately 0.35:1 for the 2-isomer versus 0.035:1 for the 3-isomer — the 2-isomer retains roughly 74% free base, while the 3-isomer is approximately 97% neutral. This difference directly impacts membrane permeability, solubility in acidic compartments, and salt formation behavior .

Physicochemical profiling Positional isomer comparison Drug design basicity

Increased Lipophilicity (LogP 2.02) Over Non-Fluorinated 1-Boc-Piperazine (LogP ~1.90) Driven by the CF₃ Group

The target compound has an experimentally indexed LogP of 2.02 [1], compared to a LogP of approximately 1.90 for the non-fluorinated 1-Boc-piperazine (CAS 57260-71-6) [2]. The ΔLogP of +0.12 units reflects the lipophilicity contribution of the trifluoromethyl substituent. While the CF₃ effect on LogP is moderate due to the polar carbamate offset, the electronic impact on the adjacent amine (pKa lowering by ~2-3 units relative to unsubstituted Boc-piperazine, whose conjugate acid pKa is ~9.5) is far more consequential . The CF₃ group simultaneously modulates both lipophilicity and basicity through its strong electron-withdrawing inductive effect, a dual pharmacophore-tuning capability absent in the methyl analog.

Lipophilicity ADME optimization Fluorine substitution

Boc Protection Enables Orthogonal N-Functionalization While Eliminating the Corrosive Hazard of Unprotected 2-(Trifluoromethyl)piperazine

The target compound bears a tert-butoxycarbonyl (Boc) group on N1, leaving the N4 secondary amine free for selective functionalization via alkylation, acylation, sulfonylation, or Buchwald-Hartwig coupling . The unprotected 2-(trifluoromethyl)piperazine (CAS 131922-05-9) carries a GHS Danger classification (H314: severe skin burns and eye damage; H400: very toxic to aquatic life) [1], whereas the Boc-protected target compound carries only a GHS Warning classification (H302, H315, H319, H335) . Additionally, the free amine has a higher pKa of 7.75, a lower LogP of 0.77, and a lower boiling point of 145.1 °C, making it a markedly different chemical entity for both handling and reactivity [1]. The Boc group also provides acid-labile orthogonal protection compatible with Fmoc-, Cbz-, and Alloc-based protecting group strategies.

Protecting group strategy Synthetic accessibility Laboratory safety

2-Substituted 1-Acyl Piperazines Adopt a Preferred Axial Conformation Absent in 3-Substituted Analogs — Implications for Receptor Pharmacophore Matching

Kallel et al. (2016) demonstrated through NMR and molecular modeling studies that, in all cases examined, the axial conformation is preferred for 1-acyl-2-substituted piperazines [1]. This conformational preference places the 2-substituent and the basic N4 nitrogen in a specific spatial relationship that was shown to be critical for binding to the α7 nicotinic acetylcholine receptor, where the axial geometry mimics the pharmacophoric arrangement of epibatidine [1]. For the target compound, the Boc group at N1 (an acyl-type substituent) and the CF₃ at C2 will similarly enforce axial preference for the trifluoromethyl group. In contrast, 3-substituted Boc-piperazines lack this defined conformational bias, as the substituent is remote from the acylated nitrogen and does not participate in the same through-space interactions .

Conformational analysis Structure-based drug design Piperazine stereochemistry

Racemic Form Offers Cost-Effective Entry for Early-Stage Screening; Single Enantiomers Available for Late-Stage Chiral Optimization

The target compound (CAS 886779-77-7) is the racemic mixture. Commercial pricing from multiple suppliers places the racemate at approximately ¥8,417/g (97% purity) with typical lead times of 1-3 weeks [1]. The single enantiomers — (S)-2-trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1240588-06-0) and its (R)-antipode (CAS 1240588-01-5) — are available at ≥95-98% purity but carry a premium of approximately 2-5× over the racemate and often require longer lead times . For early-stage hit-to-lead SAR exploration where stereochemistry has not yet been correlated with activity, procuring the racemate reduces cost by 50-80% without affecting the chemical diversity of the library. Enantiopure material is warranted only once chiral preference is experimentally established.

Procurement strategy Chiral resolution Lead optimization staging

Cold-Chain Storage Requirement (2-8°C) Differentiates This Compound from Room-Temperature-Stable 1-Boc-Piperazine

The target compound requires storage at 2-8°C with protection from light, as specified across multiple vendor technical datasheets [1]. In contrast, 1-Boc-piperazine (CAS 57260-71-6) is stable at room temperature . This differential storage requirement reflects the impact of the electron-withdrawing CF₃ group on the chemical stability of the carbamate and/or piperazine ring. Inadequate temperature control during storage and shipping can lead to premature Boc deprotection or ring degradation, compromising purity and yield in subsequent synthetic steps. The compound also carries a GHS warning for irritancy (H315, H319, H335) and acute oral toxicity (H302), necessitating standard laboratory PPE .

Storage and handling Stability Laboratory logistics

Optimal Application Scenarios for tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate Driven by Verified Differentiation Evidence


CNS Drug Discovery Programs Requiring Fine-Tuned Amine Basicity for Blood-Brain Barrier Penetration Optimization

The pKa of 6.95 places the 2-CF₃ Boc-piperazine in the optimal range for CNS drug candidates, where the free base fraction at pH 7.4 (~74%) balances passive membrane permeability with aqueous solubility. The 3-CF₃ isomer, with pKa 5.95 and ~97% neutral fraction at pH 7.4, may over-penalize solubility. The 2-positioning of CF₃ adjacent to the carbamate nitrogen also leverages the axial conformational preference documented for 2-substituted-1-acyl piperazines , which can pre-organize the scaffold into a geometry favorable for certain GPCR and ion channel binding pockets. This scenario is directly supported by the pKa head-to-head comparison (Evidence Item 1) and the conformational analysis (Evidence Item 4).

Selective N4-Functionalization for Parallel Library Synthesis of Piperazine-Containing Bioactive Scaffolds

The Boc group at N1 provides orthogonal protection that allows chemists to selectively derivatize the N4 position via alkylation, reductive amination, sulfonylation, or metal-catalyzed cross-coupling without competing reactions at N1. This regiochemical control is impossible with the unprotected 2-(trifluoromethyl)piperazine, which would produce statistical mixtures of N1- and N4-functionalized products. The differential hazard profile (Warning vs. Danger/Corrosive) further supports the Boc-protected form as the preferred starting material for parallel synthesis workflows . This scenario is directly supported by the Boc protection evidence (Evidence Item 3).

GPCR-Targeted Lead Optimization Leveraging Dual Lipophilicity and Basicity Tuning of the CF₃-Modified Piperazine Core

The CF₃ group simultaneously increases LogP by approximately 0.12 units and lowers the amine pKa by approximately 2.5-3.0 units relative to unsubstituted Boc-piperazine. This dual modulation allows medicinal chemists to adjust two ADME-critical parameters (lipophilicity and ionization state) through a single structural modification, reducing the number of synthetic iterations needed to reach a developable candidate. The 2-CF₃ isomer is specifically preferred over the 3-CF₃ isomer in this context because only the 2-substitution places the CF₃ group in proximity to the basic amine, maximizing the through-bond inductive effect on pKa . This scenario is supported by the LogP comparison (Evidence Item 2) and the pKa positional isomer comparison (Evidence Item 1).

Early-Stage SAR Exploration with Racemic Scaffold Prior to Chiral Resolution Investment

For hit-to-lead programs where the biological target's stereochemical preference has not yet been determined, procuring the racemic 2-CF₃ Boc-piperazine at ~¥8,417/g enables broad SAR exploration at 50-80% lower cost than the enantiopure form . Once compelling activity is confirmed, the active enantiomer can be identified through chiral HPLC resolution or asymmetric synthesis. Single enantiomers (CAS 1240588-06-0 for S, CAS 1240588-01-5 for R) are commercially available for confirmatory studies . This staged approach avoids the unnecessary expense of chiral building blocks during the exploratory phase when the majority of analogs will be deprioritized. This scenario is directly supported by the procurement strategy evidence (Evidence Item 5).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.